5-Bromo-2-isopropoxythiazole
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Overview
Description
5-Bromo-2-isopropoxythiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom at the 5-position and an isopropoxy group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-isopropoxythiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromoacetophenone with thiourea in the presence of a base, followed by the introduction of the isopropoxy group through nucleophilic substitution. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems may also be employed to improve efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-isopropoxythiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form thiazolidines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction Reactions: Lithium aluminum hydride in ether or tetrahydrofuran.
Major Products Formed:
Substitution Reactions: Substituted thiazoles with various functional groups.
Oxidation Reactions: Thiazole sulfoxides or sulfones.
Reduction Reactions: Thiazolidines.
Scientific Research Applications
5-Bromo-2-isopropoxythiazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules with potential therapeutic properties, such as antimicrobial, antifungal, and anticancer agents.
Biological Research: The compound is used in studies to understand the biological activity of thiazole derivatives and their interactions with biological targets.
Industrial Applications: It is used in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-isopropoxythiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isopropoxy group contribute to the compound’s binding affinity and specificity. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing its biological activity. The exact pathways and targets depend on the specific application and the nature of the biological system being studied.
Comparison with Similar Compounds
5-Bromo-2-methoxythiazole: Similar structure but with a methoxy group instead of an isopropoxy group.
5-Chloro-2-isopropoxythiazole: Similar structure but with a chlorine atom instead of a bromine atom.
2-Isopropoxythiazole: Lacks the bromine atom at the 5-position.
Uniqueness: 5-Bromo-2-isopropoxythiazole is unique due to the presence of both the bromine atom and the isopropoxy group, which confer specific chemical and biological properties. The bromine atom enhances the compound’s reactivity in substitution reactions, while the isopropoxy group influences its solubility and binding interactions.
Properties
IUPAC Name |
5-bromo-2-propan-2-yloxy-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNOS/c1-4(2)9-6-8-3-5(7)10-6/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAGVLRKWHZMEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=C(S1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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